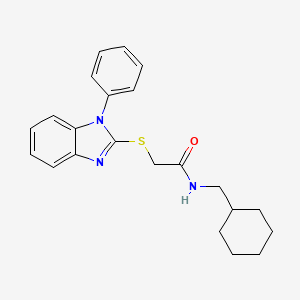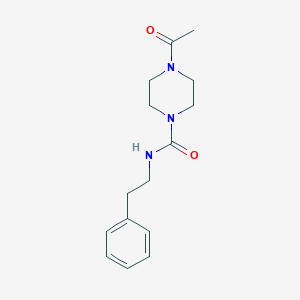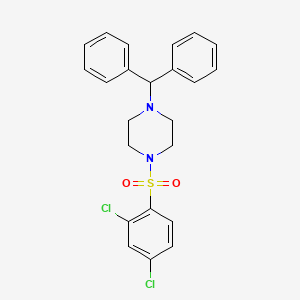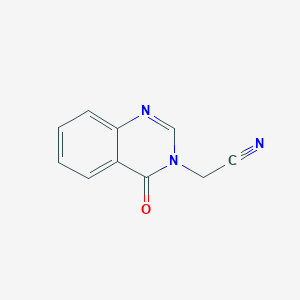![molecular formula C16H17N3O2 B7466991 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide](/img/structure/B7466991.png)
1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide, also known as CPP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPP is a piperidine derivative that has been shown to have various biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The mechanism of action of 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide is not fully understood, but it is believed to act as a modulator of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is involved in various physiological processes, including learning and memory. By modulating the NMDA receptor, 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide may be able to protect neurons from damage and improve cognitive function.
Biochemical and Physiological Effects
1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein that is involved in the growth and survival of neurons. 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide has also been shown to increase levels of glutathione, an antioxidant that helps protect cells from damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide in lab experiments is its ability to cross the blood-brain barrier, allowing it to act directly on the brain. However, one limitation is its potential toxicity at high doses, which must be carefully monitored.
Direcciones Futuras
There are several future directions for research on 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of interest is its potential as a treatment for inflammatory diseases, such as arthritis. Further research is needed to fully understand the mechanism of action of 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide and its potential therapeutic applications.
Métodos De Síntesis
The synthesis of 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide involves the reaction of piperidine-4-carboxylic acid with N,N-dimethylformamide dimethyl acetal, followed by the addition of 2-cyano-2-(phenylmethylidene)acetyl chloride. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. 1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
1-[(Z)-2-cyano-3-phenylprop-2-enoyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O2/c17-11-14(10-12-4-2-1-3-5-12)16(21)19-8-6-13(7-9-19)15(18)20/h1-5,10,13H,6-9H2,(H2,18,20)/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COVKQCAITZCKHK-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C(=CC2=CC=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1C(=O)N)C(=O)/C(=C\C2=CC=CC=C2)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-Cyano-2-(phenylmethylidene)acetyl]piperidine-4-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(2-Methoxyphenoxy)-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraene](/img/structure/B7466937.png)



![3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]-methylamino]propanenitrile](/img/structure/B7466955.png)

![[2-[2-(4-Methoxyphenyl)ethylamino]-2-oxoethyl] cyclopropanecarboxylate](/img/structure/B7466961.png)
![[2-(5-methoxy-2-methyl-4-nitroanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7466967.png)
![4-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]benzonitrile](/img/structure/B7466973.png)

![2,2-Dimethyl-1-[4-(3-methylbut-2-enyl)piperazin-1-yl]propan-1-one](/img/structure/B7466987.png)
![[2-(2-benzoyl-4-chloroanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7466994.png)